molecular formula C18H19ClN2O B5673330 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine

1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine

Cat. No. B5673330
M. Wt: 314.8 g/mol
InChI Key: BDHZYBOREOCHBU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has since gained popularity as a research chemical due to its unique pharmacological properties.

Mechanism of Action

MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are located in the central nervous system. These receptors are involved in the regulation of mood, anxiety, and appetite. By binding to these receptors, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine modulates the activity of serotonin, a neurotransmitter that plays a crucial role in these processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include increased heart rate, blood pressure, and body temperature, as well as alterations in mood, behavior, and cognition. The precise nature of these effects depends on the dose, route of administration, and individual susceptibility.

Advantages and Limitations for Lab Experiments

MCPP has several advantages as a research tool, including its well-established mechanism of action, high potency, and selectivity for specific serotonin receptors. It can be used to study the role of serotonin in various physiological and pathological processes, as well as to develop new therapeutic agents for psychiatric disorders. However, 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine also has several limitations, including its potential for toxicity, adverse effects, and limited availability.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine, including the development of new therapeutic agents based on its pharmacological profile, the elucidation of its molecular mechanism of action, and the exploration of its potential as a tool for studying the brain and behavior. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, as well as to investigate its potential for abuse and dependence.
Conclusion
In conclusion, this compound, or this compound, is a psychoactive drug that has gained popularity as a research tool due to its unique pharmacological properties. It acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors, and has shown potential as a therapeutic agent for various psychiatric disorders. However, further research is needed to fully understand its mechanism of action, safety, and efficacy, as well as to explore its potential for future applications.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(4-methylbenzoyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds under reflux conditions and yields this compound as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MCPP has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including anxiety, depression, and obsessive-compulsive disorder (OCD). It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This mechanism of action is thought to underlie its anxiogenic and antidepressant effects.

properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHZYBOREOCHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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